molecular formula C13H12N2O B12982194 5-(Quinolin-4-yl)pyrrolidin-2-one

5-(Quinolin-4-yl)pyrrolidin-2-one

Cat. No.: B12982194
M. Wt: 212.25 g/mol
InChI Key: YRNXGTYLQGDTNP-UHFFFAOYSA-N
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Description

5-(Quinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of quinoline derivatives with suitable precursors. For instance, the selective synthesis of pyrrolidin-2-ones can be accomplished via the ring contraction and deformylative functionalization of piperidine derivatives . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Solvents like tetrahydrofuran (THF) and catalysts like chiral Mg2+ bisoxazoline complexes are often employed .

Major Products

The major products formed from these reactions include substituted pyrrolidin-2-ones and quinolinyl-pyrazoles, which have significant biological activities .

Mechanism of Action

The mechanism of action of 5-(Quinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways . The quinoline moiety plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-quinolin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-7-8-14-11-4-2-1-3-9(10)11/h1-4,7-8,12H,5-6H2,(H,15,16)

InChI Key

YRNXGTYLQGDTNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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